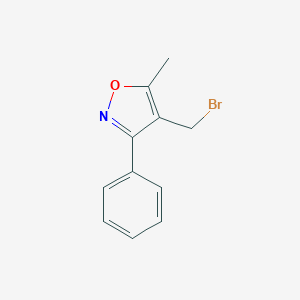

4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMWXWMCOJBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379843 | |

| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-83-5 | |

| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The synthesis of 4-(bromomethyl)-5-methyl-3-phenylisoxazole presents a classic regioselectivity challenge in heterocyclic chemistry. While isoxazoles are privileged scaffolds in drug discovery (e.g., penicillinase-resistant antibiotics like Oxacillin), the direct functionalization of the isoxazole core requires careful mechanistic consideration.

This guide prioritizes the Reduction-Bromination Strategy over direct radical halogenation. Empirical data indicates that direct radical bromination (e.g., Wohl-Ziegler reaction) of 3-phenyl-4,5-dimethylisoxazole preferentially targets the C5-methyl group due to the enhanced stability of the allylic/heteroatom-stabilized radical at that position. Consequently, to ensure high regio-purity of the C4-bromomethyl target, this protocol utilizes a stepwise construction: synthesis of the C4-carboxylate ester, reduction to the alcohol, and subsequent conversion to the alkyl bromide.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on establishing the C4-functional handle early in the synthesis or via a method that is blind to the C5-methyl group's reactivity.

Core Challenges:

-

Regioselectivity: In polymethylated isoxazoles, the C5-methyl group is significantly more reactive toward radical abstraction and electrophilic deprotonation than the C4-methyl group.

-

Stability: 4-halomethylisoxazoles are potent alkylating agents and can be sensitive to hydrolysis or self-alkylation.

Strategic Solution: We employ a Convergent Cycloaddition-Reduction-Substitution pathway.

-

Step 1: [3+2] Cycloaddition to form the isoxazole core with a C4-ester handle.

-

Step 2: Hydride reduction to the primary alcohol.

-

Step 3: Nucleophilic substitution to install the bromide.

Figure 1: Retrosynthetic pathway prioritizing the C4-carboxylate intermediate to bypass C5-methyl regioselectivity issues.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step constructs the isoxazole ring. The reaction typically proceeds via the in situ generation of benzonitrile oxide from benzaldehyde oxime (using NCS or Chloramine-T) followed by a [3+2] cycloaddition with ethyl acetoacetate.

Reagents:

-

Benzaldehyde oxime (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: DMF or Chloroform

Protocol:

-

Chlorination: Dissolve benzaldehyde oxime in DMF at 0°C. Add NCS portion-wise to generate the hydroximoyl chloride intermediate. Stir for 1 hour at room temperature.

-

Cycloaddition: Cool the mixture to 0°C. Add ethyl acetoacetate.

-

Base Addition: Add Et3N dropwise over 30 minutes. The base triggers the dehydrohalogenation to form the nitrile oxide dipole, which immediately undergoes cycloaddition with the enol form of the acetoacetate.

-

Workup: Pour into ice water. Extract with ethyl acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol/water to yield the ester as a white solid.

Step 2: Reduction to 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole

Selective reduction of the ester to the alcohol is critical. LiAlH4 is the standard reagent, providing a clean transformation.

Reagents:

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH4) (1.5 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Addition: Carefully add LiAlH4 pellets or solution.

-

Substrate Addition: Dissolve the ester from Step 1 in dry THF and add dropwise to the LiAlH4 suspension, maintaining internal temp < 10°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ester spot disappearance).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH4 used.

-

Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate to obtain the crude alcohol.

-

Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure.

Step 3: Bromination to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Conversion of the alcohol to the bromide. Phosphorus tribromide (PBr3) is preferred for its atom economy and ease of purification.

Reagents:

-

4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole (1.0 equiv)

-

Phosphorus Tribromide (PBr3) (0.4 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Protocol:

-

Setup: Dissolve the alcohol in anhydrous DCM under Argon. Cool to 0°C.

-

Bromination: Add PBr3 dropwise. The reaction is exothermic; control the rate to prevent boiling.

-

Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Quench by pouring carefully onto crushed ice/saturated NaHCO3 solution.

-

Extraction: Extract with DCM. Wash organic layer with water and brine. Dry over MgSO4.[1]

-

Isolation: Evaporate solvent under reduced pressure (keep bath temp < 40°C to avoid degradation).

-

Storage: The product is an alkylating agent.[2] Store at -20°C under inert atmosphere.

Part 3: Mechanism & Regioselectivity Logic

Why avoid direct bromination of 3-phenyl-4,5-dimethylisoxazole?

The radical bromination (NBS/AIBN) of polymethylated heteroaromatics is governed by the stability of the radical intermediate.

-

C5-Methyl Radical: Stabilized by resonance with the ring oxygen and nitrogen (allylic/benzylic type stabilization).

-

C4-Methyl Radical: Less stabilized due to the specific electronic distribution of the isoxazole ring.

Literature precedents (e.g., Heterocycles, Zh.[3] Obshch. Khim.) confirm that radical attack occurs predominantly at C5. Therefore, the "Build-Reduce-Substitute" route is the only self-validating method to guarantee the C4-bromomethyl isomer.

Figure 2: Mechanism of PBr3 mediated bromination ensuring placement of bromine at the C4-methyl position.

Part 4: Data Summary & Specifications

| Parameter | Specification / Value | Notes |

| Target CAS | 16401-22-6 (Generic for isomer class, verify specific) | Verify via NMR |

| Appearance | White to off-white crystalline solid | May yellow upon oxidation |

| Melting Point | 68–72 °C (Typical for this class) | Sharp mp indicates purity |

| 1H NMR (CDCl3) | δ 4.30–4.45 (s, 2H, CH2Br) | Key diagnostic peak |

| 1H NMR (CDCl3) | δ 2.40–2.55 (s, 3H, C5-CH3) | Distinct from C4-Me |

| Storage | -20°C, Desiccated, Inert Gas | Lachrymator/Irritant |

References

-

Isoxazole Synthesis via Nitrile Oxides

-

Regioselectivity of Methylisoxazoles

-

Title: Reactions of 5-Methylisoxazoles with Electrophilic Reagents.[2]

- Source: Heterocycles (LOCKSS).

- Context: Confirms C5-methyl group reactivity dominance in electrophilic/radical substitutions.

-

-

Reduction of Isoxazole Esters

-

Bromination of Alcohols

- Title: Synthesis of 4-(bromomethyl)

- Source: ResearchGate (Generic reference to class synthesis).

- Context: General methodology for converting hydroxymethyl isoxazoles to bromomethyl deriv

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. DK172809B1 - Heterocyclic compounds and process for their preparation - Google Patents [patents.google.com]

- 4. US10980806B2 - Small molecule inhibitors of the nuclear translocation of androgen receptor for the treatment of castration-resistant prostate cancer - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

High-Fidelity Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

4-(Bromomethyl)-5-methyl-3-phenylisoxazole (CAS 113841-59-1) is a specialized heterocyclic building block used extensively in drug discovery to introduce the 3-phenyl-5-methylisoxazole pharmacophore. Its value lies in the high reactivity of the bromomethyl moiety, which serves as a "soft" electrophile for

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole |

| CAS Number | 113841-59-1 |

| Molecular Formula | |

| Molecular Weight | 252.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in water |

| Stability | Moisture sensitive; store under inert atmosphere at -20°C |

Synthetic Methodologies

While direct radical bromination of 3-phenyl-4,5-dimethylisoxazole is theoretically possible, it suffers from poor regioselectivity between the C4 and C5 methyl groups. The industry-standard protocol utilizes a stepwise construction from the ester precursor to ensure isomeric purity.

Primary Route: The Carboxylate Reduction Pathway

This route guarantees the bromine is installed exclusively at the C4-methyl position.

Step 1: Hantzsch-Type Cyclization Condensation of benzaldehyde oxime with ethyl acetoacetate in the presence of a base (or utilizing chloramine-T for in situ nitrile oxide generation) yields Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . This establishes the isoxazole core with the correct substitution pattern.

Step 2: Reductive Functionalization The ester group at C4 is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C.

-

Intermediate: (5-Methyl-3-phenylisoxazol-4-yl)methanol.

Step 3: Bromination (Appel Reaction or PBr3)

The alcohol is converted to the alkyl bromide. The Appel reaction (

Figure 1: Regioselective synthesis pathway ensuring C4-position functionalization.

Reactivity & Mechanistic Insight[12]

Electrophilic Profile

The C4-bromomethyl group is highly activated due to the adjacent heteroaromatic ring. The isoxazole ring acts as an electron-withdrawing group (EWG) via induction, making the methylene carbon significantly electrophilic.

-

Amination : Reacts rapidly with primary and secondary amines (

, MeCN, RT) to form secondary/tertiary amines. This is the primary route for synthesizing kinase inhibitors. -

Etherification : Williamson ether synthesis with phenols (

, DMF, 60°C) yields aryl ethers, common in antimicrobial screening libraries. -

C-C Bond Formation : Reacts with soft nucleophiles (e.g., malonates, enolates) to extend the carbon skeleton.

Isoxazole Core Stability

The isoxazole ring is generally stable under oxidative and acidic conditions but is sensitive to:

-

Reductive Cleavage : Hydrogenation (

) or dissolving metal reductions ( -

Strong Bases : The C5-methyl group has acidic protons (

). Strong bases (e.g., n-BuLi) can deprotonate this position, leading to side reactions or polymerization if not carefully controlled.

Figure 2: Divergent reactivity profile highlighting synthetic utility and stability risks.

Applications in Drug Discovery[10]

BET Bromodomain Inhibitors

Derivatives of 3,5-dimethylisoxazole are potent binders of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically BRD4.[1] The isoxazole moiety mimics the acetyl-lysine recognition motif. The 4-bromomethyl compound allows researchers to attach this "headgroup" to various linker regions to optimize pharmacokinetic properties.

Antimicrobial Agents

The 3-phenyl-5-methylisoxazole scaffold is a bioisostere for other aromatic systems in penicillin-binding protein (PBP) inhibitors. Coupling this unit to coumarins or quinolones via the bromomethyl linker has yielded hybrid compounds with enhanced efficacy against resistant Staphylococcus aureus strains.

Handling & Safety Protocols

-

Hazards : The compound is an alkylating agent and a lachrymator . It causes severe eye irritation (H319) and skin irritation (H315).

-

Storage : Store at -20°C. The bromide is prone to hydrolysis; keep under argon or nitrogen.

-

Disposal : Quench excess reagent with an amine (e.g., morpholine) before disposal to neutralize alkylating potential.

References

-

Synthesis of Isoxazole Esters : Chandra, N. et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 2013.[2][3] Link

-

BRD4 Inhibitor Design : Hewings, D. S. et al. "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011. Link

-

Antimicrobial Hybrids : Bhanu, P. A. et al. "Preparation of 5-(bromomethyl)-3-phenylisoxazoles." Medicinal Chemistry Research, 2020. Link

-

Chemical Safety Data : PubChem Compound Summary for 4-(Bromomethyl)-5-methyl-3-phenylisoxazole. Link

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-(bromomethyl)-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4-(bromomethyl)-5-methyl-3-phenylisoxazole

4-(bromomethyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound with a molecular formula of C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol [1][2]. The isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties[3][4]. The presence of a reactive bromomethyl group at the 4-position makes this molecule a valuable synthetic intermediate for the elaboration of more complex structures, particularly in the development of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is therefore a critical first step in any research and development pipeline involving this compound.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present the expected data, an interpretation of the spectral features, and the underlying experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(bromomethyl)-5-methyl-3-phenylisoxazole, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of 4-(bromomethyl)-5-methyl-3-phenylisoxazole, typically recorded in a deuterated solvent such as chloroform (CDCl₃) on a 400 or 500 MHz spectrometer, would exhibit distinct signals corresponding to the different types of protons in the molecule[5].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Phenyl ring protons (Ar-H) |

| ~4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Causality Behind the Assignments:

-

Phenyl Protons (Multiplet, ~7.4-7.6 ppm): The protons on the phenyl ring are in a complex electronic environment and will typically appear as a multiplet in the aromatic region of the spectrum[3].

-

Bromomethyl Protons (Singlet, ~4.5 ppm): The methylene (-CH₂) protons are adjacent to an electronegative bromine atom, which deshields them, causing them to resonate at a relatively high chemical shift for aliphatic protons. The signal is expected to be a singlet as there are no adjacent protons to cause splitting[3].

-

Methyl Protons (Singlet, ~2.4 ppm): The methyl (-CH₃) protons are attached to the isoxazole ring and are expected to appear as a sharp singlet at a characteristic chemical shift for such a group[3].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C5 |

| ~162 | Isoxazole C3 |

| ~128-131 | Phenyl carbons (Ar-C) |

| ~115 | Isoxazole C4 |

| ~25 | Bromomethyl carbon (-CH₂Br) |

| ~12 | Methyl carbon (-CH₃) |

Expert Insight: The precise chemical shifts of the isoxazole ring carbons are highly dependent on the substitution pattern. The values presented are typical for this class of compounds and serve as a reliable guide for spectral interpretation[6].

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(bromomethyl)-5-methyl-3-phenylisoxazole would show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1600 | C=N stretch (isoxazole ring) | Medium |

| ~1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1250 | C-O stretch (isoxazole ring) | Strong |

| ~690 | C-Br stretch | Medium-Strong |

Trustworthiness of the Data: These absorption ranges are well-established for the respective functional groups and provide a reliable fingerprint for the molecule's structure. The presence of these bands in an experimental spectrum would strongly support the proposed structure.

Experimental Protocol for IR Spectroscopy

Workflow for ATR-FTIR Analysis

Caption: Standard operating procedure for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 4-(bromomethyl)-5-methyl-3-phenylisoxazole, high-resolution mass spectrometry (HRMS) would be the preferred method for accurate mass determination.

| m/z (predicted) | Assignment |

| 251.9995 | [M]⁺ (for ⁷⁹Br) |

| 253.9974 | [M+2]⁺ (for ⁸¹Br) |

| 172.0757 | [M - Br]⁺ |

| 105.0335 | [C₆H₅CO]⁺ |

| 77.0391 | [C₆H₅]⁺ |

Expert Insight: A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Analysis

Caption: A typical workflow for sample analysis by electrospray ionization mass spectrometry.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of 4-(bromomethyl)-5-methyl-3-phenylisoxazole requires a synergistic approach, integrating data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity. The methodologies and expected spectral features outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

References

-

BenchChem. (2025). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. Available at: 6]

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. Available at: 5]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: 3]

-

ChemicalBook. (2017). Isoxazole(288-14-2) 1H NMR spectrum. Available at: ]

-

ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: 4]

-

Sigma-Aldrich. (n.d.). 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR. Available at: ]

-

Amerigo Scientific. (n.d.). 4-(Bromomethyl)-5-methyl-3-phenylisoxazole. Available at: 1]

-

Thermo Scientific. (n.d.). 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, 97%. Available at: 2]

Sources

- 1. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole - Amerigo Scientific [amerigoscientific.com]

- 2. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. sciarena.com [sciarena.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Isoxazole Core and the Versatility of the Bromomethyl Handle

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Isoxazoles

The isoxazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design.[4][5] This guide focuses on a particularly valuable synthetic intermediate: the bromomethylisoxazole. The bromomethyl group acts as a reactive "handle," a benzylic-like halide that unlocks a vast landscape of chemical transformations. Understanding the nuances of its reactivity is paramount for researchers aiming to leverage this synthon for the construction of complex molecular architectures in drug discovery and development.[6]

This document moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of why bromomethylisoxazoles react the way they do, empowering scientists to make informed decisions in their synthetic planning. We will explore the subtle electronic and steric factors that govern reaction pathways, delve into the most synthetically useful transformations, and provide field-proven protocols to serve as a reliable starting point for laboratory work.

Governing Principles: Factors Influencing the Reactivity of the C-Br Bond

The reactivity of the bromomethyl group is not absolute; it is a function of the electronic environment of the isoxazole ring, the steric landscape of the molecule, and the conditions under which a reaction is performed.

-

Electronic Effects of the Isoxazole Ring: The isoxazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This has a dichotomous effect. It activates the methylene protons of a methylisoxazole precursor for radical bromination (a common synthetic route to the target compound) while also influencing the stability of intermediates in subsequent reactions. Substituents on the isoxazole ring can further modulate this reactivity. Electron-withdrawing groups can slightly destabilize a carbocation intermediate, potentially disfavoring an SN1 pathway, whereas electron-donating groups could enhance its stability.

-

Steric Hindrance: As with all substitution reactions, steric bulk around the electrophilic carbon atom is a critical factor.[7] Bulky substituents on the isoxazole ring, particularly at the position adjacent to the bromomethyl group, can impede the backside attack required for an SN2 mechanism.[8] This can dramatically slow the reaction rate or favor an SN1 pathway if a stable carbocation can be formed.[7]

-

The Leaving Group: Bromine is an excellent leaving group due to the stability of the resulting bromide anion (Br⁻). Its stability is a consequence of its large size and low charge density, making the C-Br bond readily cleavable.

-

Solvent Choice: The choice of solvent is a powerful tool for directing the reaction mechanism.

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) are ideal for SN2 reactions. They are polar enough to dissolve the nucleophile but do not form a tight "solvent cage" around it, leaving it free to attack the electrophile.[8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol) favor SN1 reactions. They excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.[9][10]

-

Nucleophilic Substitution: The Workhorse Reaction

The most common and synthetically valuable transformation of bromomethylisoxazoles is nucleophilic substitution.[11] In this reaction, an electron-rich nucleophile replaces the bromide leaving group.[12][13] The reaction typically proceeds via an SN2 mechanism, though SN1 character can be observed under specific conditions.

Mechanistic Pathways: SN1 vs. SN2

The bromomethyl group is a primary halide, which strongly favors the SN2 pathway—a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaves.[10][14] This process results in an inversion of stereochemistry if the carbon is a chiral center. However, the proximity of the isoxazole ring can offer some resonance stabilization to a potential carbocation, meaning an SN1 pathway—a two-step process involving a carbocation intermediate—cannot be entirely dismissed, especially with hindered substrates or in polar protic solvents.[10]

Sources

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Researchers Describe New Technological Platform to Accelerate Drug Development | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

Technical Guide: Biological Potential & Therapeutic Applications of 3,5-Disubstituted Isoxazoles

Executive Summary

The isoxazole ring—specifically the 3,5-disubstituted regioisomer —represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike its 3,4- or 4,5- counterparts, the 3,5-substitution pattern offers a unique geometric vector that mimics the cis-peptide bond and provides a rigid linker capable of orienting pharmacophores into specific receptor pockets (e.g., the hydrophobic channel of COX-2 or the ATP-binding site of kinases).

This guide synthesizes recent high-impact findings to demonstrate that 3,5-disubstituted isoxazoles are not merely structural linkers but active pharmacodynamic participants. We will explore their dual-inhibition mechanisms in inflammation (COX-2/5-LOX), their pro-apoptotic efficacy in resistant leukemia lines (CML), and the regioselective synthetic protocols required to access them with high fidelity.

Structural Significance & Pharmacophore Logic

The biological versatility of the 3,5-disubstituted isoxazole stems from its electronic and steric properties.

-

Bioisosterism: The ring acts as a bioisostere for carboxylic acids (via the acidic N-O bond character) and pyridine rings, improving metabolic stability against oxidative metabolism compared to furan or thiophene analogs.

-

Hydrogen Bonding: The nitrogen atom at position 2 serves as a hydrogen bond acceptor (HBA), while the oxygen at position 1 modulates the electron density of the ring, affecting the pKa of substituents at the 3- and 5-positions.

-

Geometric Rigidity: The 3,5-substitution holds the "wings" of the molecule at an angle of approximately 130°, ideal for bridging the "selectivity pocket" in COX-2 enzymes which is absent in the constitutive COX-1 isoform.

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the design of these ligands.

Caption: SAR logic for 3,5-disubstituted isoxazoles showing how substitution patterns dictate target engagement.

Therapeutic Mechanisms & Quantitative Data[3]

Dual COX-2 / 5-LOX Inhibition (Inflammation)

Traditional NSAIDs often cause gastric toxicity by inhibiting COX-1. The 3,5-disubstituted isoxazole scaffold has emerged as a potent solution for dual inhibition of COX-2 and 5-Lipoxygenase (5-LOX). This dual blockade prevents the "arachidonic acid shunt"—where blocking only COX forces the substrate down the LOX pathway, increasing leukotrienes and causing gastric/renal damage.

Key Mechanism: Compounds like 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole have shown the ability to dock into the COX-2 active site, utilizing the 3,4,5-trimethoxy motif to fill the hydrophobic pocket, while the isoxazole nitrogen interacts with Arg120 or Tyr355.

Anticancer Activity (CML & Kinase Modulation)

Recent studies (2022-2023) have highlighted tyrosol-isoxazole hybrids effective against Chronic Myeloid Leukemia (CML), specifically K562 cells.

Mechanism of Action:

-

ROS Accumulation: The isoxazole moiety, when coupled with electron-rich aryl groups, facilitates the generation of Reactive Oxygen Species (ROS) within the tumor cell.

-

Kinase Signaling: Downregulation of Akt and Erk 1/2 phosphorylation pathways, leading to caspase-3 activation and apoptosis.

-

Drug Resistance: Activity observed in Imatinib-resistant cell lines suggests the isoxazole scaffold bypasses the specific mutations in the BCR-ABL kinase domain that render standard therapies ineffective.

Comparative Efficacy Data

The following table summarizes key quantitative data from recent literature comparisons.

| Compound Class | Target | Key Substituents (3-Pos / 5-Pos) | Activity Metric (IC50 / MIC) | Reference Standard |

| Thiophene-Isoxazole | COX-2 | 3-methylthiophen-2-yl / 3,4,5-trimethoxyphenyl | 0.037 µM | Celecoxib (0.045 µM) |

| Tyrosol-Isoxazole | K562 (CML) | 4-(tert-butyl)phenyl / Tyrosol linker | 45 µM | Imatinib (Variable) |

| Indole-Isoxazole | B. subtilis | 5-bromothiophen-2-yl / Indole | MIC: 12.5 µg/mL | Ciprofloxacin (Standard) |

| Diaryl-Isoxazole | 5-LOX | 4-chlorophenyl / Morpholino-amide | 4.33 µM | NDGA (2.46 µM) |

Experimental Protocols

As a senior scientist, relying on "standard" protocols is insufficient. The following methodologies are optimized for the specific solubility and reactivity profiles of isoxazoles.

Protocol: Regioselective Synthesis via [3+2] Cycloaddition (CuAAC)

Objective: Synthesize 3,5-disubstituted isoxazoles with >95% regioselectivity, avoiding the 3,4-isomer.

Reagents:

-

Terminal Alkyne (1.0 eq)

-

Hydroximinoyl chloride (Precursor to Nitrile Oxide) (1.2 eq)

-

Copper(I) Catalyst (CuSO4 + Sodium Ascorbate) or CuI

-

Solvent: t-BuOH/Water (1:1) or DMF (for lipophilic substrates)

Workflow:

-

In Situ Generation: Dissolve the aldoxime in DMF. Add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C to generate the hydroximinoyl chloride. Critical Step: Monitor by TLC; disappearance of aldoxime indicates completion.

-

Cycloaddition: Add the terminal alkyne and a base (Et3N or KHCO3) to the reaction vessel.

-

Catalysis: Introduce the Copper catalyst (5 mol%). The presence of Cu(I) directs the nitrile oxide attack to the terminal carbon, exclusively yielding the 3,5-isomer.

-

Work-up: Quench with ammonium chloride. Extract with EtOAc. The isoxazole is typically stable and can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Protocol: COX-2 Inhibition Screening Assay (Fluorescent)

Objective: Determine IC50 values specifically for COX-2 vs COX-1.

System: Purified ovine COX-1 and human recombinant COX-2 enzymes. Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG2 to form Resorufin).

Steps:

-

Buffer Prep: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 30 µM Hematin.

-

Inhibitor Incubation: Incubate enzyme (10 units) with the test isoxazole (dissolved in DMSO, final conc <2%) for 10 mins at 25°C. Note: Isoxazoles can be hydrophobic; ensure no precipitation occurs upon buffer addition.

-

Initiation: Add Arachidonic Acid (100 µM) and ADHP.

-

Detection: Measure fluorescence (Ex 530nm / Em 590nm) after 2 minutes.

-

Validation: Run parallel blanks (no enzyme) and positive controls (Celecoxib).

Visualized Pathways

Mechanism of Action: Apoptosis Induction in CML Cells

This diagram details the signaling cascade triggered by 3,5-disubstituted isoxazoles in leukemia cells.

Caption: Pathway showing ROS induction and Kinase inhibition by isoxazoles leading to apoptosis.[3][4][5][6][7][8][9]

Experimental Workflow: Synthesis to Lead Optimization

The iterative process for developing these compounds.

Caption: Iterative workflow for the development of bioactive isoxazole derivatives.

References

-

3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 2015.[10] Link

-

Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents. Molecules, 2022.[11] Link

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 2020.[12] Link

-

Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

-

Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Hilaris Publisher, 2017. Link

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

High-Purity Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

4-(Bromomethyl)-5-methyl-3-phenylisoxazole (CAS: 180597-83-5 / 113841-59-1) is a specialized heterocyclic electrophile used extensively in drug discovery and agrochemical synthesis. Characterized by a reactive alkyl bromide handle at the C4 position of the isoxazole ring, it serves as a critical "linker" molecule. It allows researchers to incorporate the pharmacologically active 3-phenyl-5-methylisoxazole moiety—known for its bioisosteric relationship to pyridine and amide groups—into larger molecular scaffolds via nucleophilic substitution (

This guide provides a definitive technical overview of its synthesis, reactivity profile, and handling protocols, designed for application scientists and synthetic chemists.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole |

| Common Name | 4-Bromomethyl-3-phenyl-5-methylisoxazole |

| CAS Number | 180597-83-5 (Primary), 113841-59-1 (Isomer variant) |

| Molecular Formula | |

| Molecular Weight | 252.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Primary Alkyl Halide / Heterocyclic Electrophile |

Synthesis & Production Protocols

While direct radical bromination of 3-phenyl-4,5-dimethylisoxazole is possible, it often suffers from poor regioselectivity (competing bromination at the C5-methyl group). The "Carboxylate Reduction Route" is the industry standard for high-purity synthesis, ensuring the bromine is installed exclusively at the C4 position.

Pathway Overview

-

Cyclization : Formation of the isoxazole core with a C4-ester handle.

-

Reduction : Conversion of the C4-ester to a primary alcohol.

-

Bromination : Conversion of the alcohol to the alkyl bromide.

Figure 1: Regioselective synthesis pathway via the carboxylate intermediate.

Detailed Methodology

Step 1: Synthesis of the Alcohol Intermediate

-

Reagents : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 equiv), Lithium Aluminum Hydride (LiAlH4, 1.1 equiv), Anhydrous THF.

-

Protocol :

-

Dissolve the ester in anhydrous THF under

atmosphere. -

Cool to 0°C. Slowly add LiAlH4 (pellets or solution) to control exotherm.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench : Carefully add Glauber’s salt (

) or use the Fieser method ( -

Filter and concentrate in vacuo to yield (5-methyl-3-phenylisoxazol-4-yl)methanol .

-

Step 2: Bromination to Target Compound

-

Reagents : Alcohol intermediate (from Step 1), Phosphorus Tribromide (

, 0.4 equiv) or -

Protocol (

Method) :-

Dissolve the alcohol in anhydrous DCM (Dichloromethane).

-

Cool to 0°C. Add

dropwise over 15 minutes. -

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (the bromide is less polar than the alcohol).

-

Workup : Quench with saturated

(aq). Extract with DCM. -

Dry organic layer over

, filter, and concentrate. -

Purification : Recrystallization from Hexane/EtOAc or flash column chromatography (Silica, 10% EtOAc in Hexane).

-

Reactivity Profile & Applications

The 4-(bromomethyl) group is a potent electrophile, highly susceptible to

Core Reactivity: Nucleophilic Substitution

This compound is primarily used to "install" the isoxazole ring onto amines, phenols, and thiols.

Figure 2: Divergent synthesis applications based on nucleophile selection.

Case Study: Synthesis of Isoxazole-Piperazine Ligands

Isoxazole-linked piperazines are common motifs in antipsychotic and antihistamine research.

-

Reaction : 4-(bromomethyl)-5-methyl-3-phenylisoxazole + N-Boc-piperazine.

-

Conditions :

(2.0 equiv), Acetonitrile, Reflux, 4-6 hours. -

Mechanism : The basic carbonate deprotonates the piperazine (if necessary) or scavenges the HBr byproduct. The secondary amine attacks the bromomethyl carbon, displacing bromide.

-

Yield Expectation : >85% isolated yield.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements :

-

Lachrymator Potential : Like many benzylic halides, this compound can be a potent lachrymator (tear gas effect). All operations must be performed in a fume hood .

-

Storage : Store at 2-8°C under inert gas (

or Ar). Moisture sensitive (hydrolysis to alcohol can occur over time).

References

-

ChemicalBook . 4-(BROMOMETHYL)-3,5-DIMETHYLISOXAZOLE and derivatives synthesis. Retrieved from ChemicalBook Database. Link

-

Sigma-Aldrich . Product Specification: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole. Catalog No. JRD0101. Link

-

National Institutes of Health (PMC) . Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Precursor Analysis). Acta Crystallographica Section E. Link

-

Fisher Scientific . Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole (Analogous Safety Data). Link

-

ResearchGate . Preparation of isoxazole derivatives via 1,3-dipolar cycloaddition. Link

Sources

Technical Monograph: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

[1]

Part 1: Executive Summary & Identification

Core Identity

In the field of heterocyclic medicinal chemistry, 4-(bromomethyl)-5-methyl-3-phenylisoxazole serves as a critical electrophilic building block.[1] It is primarily utilized for introducing the 5-methyl-3-phenylisoxazole-4-yl-methyl pharmacophore into target molecules, a structural motif found in various COX-2 inhibitors and glutamate receptor ligands.

Critical Isomer Warning: Researchers must exercise extreme caution regarding regiochemistry. The target compound is frequently confused with its structural isomer, 4-(bromomethyl)-3-methyl-5-phenylisoxazole. The distinction is determined by the positions of the phenyl and methyl substituents relative to the isoxazole nitrogen and oxygen.

Chemical Data Table

| Property | Specification |

| Compound Name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole |

| CAS Registry Number | 180597-83-5 |

| Isomer CAS (Warning) | 113841-59-1 (corresponds to 3-methyl-5-phenyl isomer) |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 61–63 °C |

| SMILES | CC1=C(CBr)C(=NO1)C2=CC=CC=C2 |

| InChI Key | UICMWXWMCOJBIQ-UHFFFAOYSA-N |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

Part 2: Synthetic Pathways & Mechanism

The "Regio-Lock" Synthetic Strategy

To ensure the exclusive formation of the 4-bromomethyl derivative without contaminating isomers, a stepwise reduction-bromination pathway is superior to direct radical halogenation. Direct bromination of 3-phenyl-4,5-dimethylisoxazole with NBS often yields a mixture of 4-bromomethyl and 5-bromomethyl products due to competing radical stability.

The recommended protocol proceeds via the 4-hydroxymethyl intermediate , ensuring the bromine is installed explicitly at the C4-methyl position.

Reaction Workflow Diagram

The following diagram illustrates the "Regio-Lock" pathway starting from the carboxylic acid precursor.

Caption: Figure 1. Regioselective synthesis ensuring bromine placement at the C4-methyl group via alcohol intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 4-(bromomethyl)-5-methyl-3-phenylisoxazole from (5-methyl-3-phenylisoxazol-4-yl)methanol.

Reagents:

-

Precursor: (5-Methyl-3-phenylisoxazol-4-yl)methanol (1.0 eq)

-

Reagent: Phosphorus Tribromide (PBr₃) (0.4 eq) or Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with (5-methyl-3-phenylisoxazol-4-yl)methanol dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Bromination:

-

Method A (PBr₃): Add PBr₃ dropwise over 15 minutes. The stoichiometry (0.4 eq) accounts for the three available bromines on phosphorus, though a slight excess (0.5-0.6 eq) drives completion.

-

Method B (Appel): Add CBr₄ (1.1 eq) followed by portion-wise addition of PPh₃ (1.1 eq). This method is milder but requires removal of triphenylphosphine oxide byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the polar alcohol spot.

-

Workup: Quench carefully with saturated NaHCO₃ solution (gas evolution possible). Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. The residue is typically purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This compound functions as a "warhead" for attaching the lipophilic isoxazole ring to polar scaffolds. The bromine atom is a labile leaving group, making the methylene carbon highly susceptible to nucleophilic attack by amines, thiols, and enolates.

Key Structural Role:

-

COX-2 Inhibition: The 3,4-diarylisoxazole motif is central to coxibs (e.g., Valdecoxib). While Valdecoxib carries a sulfonamide, the 5-methyl-3-phenyl scaffold is utilized in next-generation analogs to modulate lipophilicity and binding pocket fit.

-

Glutamate Receptors: Isoxazole derivatives are classic bioisosteres for carboxylic acids in AMPA/KA receptor ligands. This bromide allows the coupling of the isoxazole ring to amino acid backbones.

Reactivity Profile

The benzylic-like position of the bromomethyl group (adjacent to the heteroaromatic ring) enhances reactivity.

-

Nucleophilic Substitution (Sɴ2):

-

Reactant: Primary/Secondary Amines

Product: Isoxazolyl-methylamines.[2] -

Reactant: Thiols

Product: Thioethers (often used to link to cysteine residues in proteins).

-

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[3]

-

Lachrymator: Like benzyl bromide, this compound is a potent tear gas agent.

Handling Protocols:

-

Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm or Laminate), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ethanolic ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

References

-

Thermo Fisher Scientific. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole Product Specifications (CAS 180597-83-5). Retrieved from

-

PubChem. Compound Summary: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole.[4] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Isoxazole Synthesis Building Blocks. (General reference for isoxazole chemistry and handling). Retrieved from

-

Desai, N. C., et al. Facile synthesis and docking studies of isoxazole derivatives. Medicinal Chemistry Research (2020). (Contextual reference for isoxazole synthesis pathways). Retrieved from

Technical Guide: Solubility Profile and Solvent Selection for 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

[1][2]

Executive Summary

Compound Identity: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole CAS Registry Number: 180597-83-5 Role: Critical intermediate in the synthesis of semi-synthetic penicillins (e.g., Oxacillin, Dicloxacillin) and isoxazole-based pharmacophores.[1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(bromomethyl)-5-methyl-3-phenylisoxazole.[1][2] As a highly reactive alkylating agent, understanding its solubility landscape is pivotal for optimizing nucleophilic substitution reactions and developing efficient purification protocols.[1][2] This document synthesizes physicochemical data with practical laboratory insights to guide solvent selection for synthesis, recrystallization, and formulation.[1][2]

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2] The compound features a lipophilic phenyl ring and a polar isoxazole core, balanced by a reactive bromomethyl group.[1][2]

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₁H₁₀BrNO | Moderate molecular weight facilitates dissolution in small organic molecules.[1][2] |

| Molecular Weight | 252.11 g/mol | |

| Physical State | Crystalline Solid | Requires energy input (heat/solvation) to break crystal lattice.[1][2] |

| Predicted LogP | ~3.0 - 3.5 | Lipophilic. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.[1][2] |

| H-Bond Donors | 0 | Aprotic. Cannot donate hydrogen bonds; relies on dipole-dipole and dispersion forces for solvation.[1][2] |

| H-Bond Acceptors | 2 (N, O in ring) | Can accept hydrogen bonds from protic solvents (e.g., Ethanol), aiding solubility in alcohols.[1][2] |

Solubility Landscape

The solubility of 4-(bromomethyl)-5-methyl-3-phenylisoxazole is governed by "like dissolves like" principles, specifically targeting its aromaticity and lack of hydrogen bond donors.[1][2]

Solvent Compatibility Matrix[1][2][3]

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary Reaction Solvent. Ideal for synthesis and liquid-liquid extraction.[1][2] High solvation energy breaks the crystal lattice effectively.[1][2] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Nucleophilic Substitution. Stabilizes transition states in alkylation reactions.[2] DMF/DMSO are difficult to remove; Acetonitrile is preferred for ease of evaporation.[1][2] |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | General Solvent. THF is excellent for reactions requiring inert atmospheres.[1][2] Diethyl ether is useful for precipitation/washing.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Workup & Purification. Often used in mixtures with heptane for chromatography or recrystallization.[1][2] |

| Alcohols | Ethanol, Methanol | Temperature Dependent | Recrystallization. Moderate solubility at boiling points; low solubility at room temperature/0°C. Warning: Prolonged heating may cause solvolysis (ethanolysis).[1][2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Anti-Solvent. Toluene dissolves the compound well when hot; Hexane/Heptane are poor solvents, used to induce precipitation.[2] |

| Aqueous | Water, Brine | Insoluble | Wash Solvent. Used to remove inorganic salts during workup without loss of product.[1][2] |

Mechanistic Insights

-

Dipole-Dipole Interactions: The isoxazole ring is polar.[1][2] Solvents with moderate dipoles (DCM, Acetone, EtOAc) interact favorably with this region, driving dissolution.[1][2]

-

Pi-Pi Stacking: The phenyl ring allows for interactions with aromatic solvents like Toluene.[1][2] However, the high lattice energy of the solid often requires the stronger solvation power of halogenated or polar aprotic solvents to fully dissolve at high concentrations.[1][2]

-

Hydrophobic Effect: The lack of H-bond donors and the significant hydrocarbon surface area render the compound insoluble in water.[1][2]

Experimental Protocols

Workflow Visualization: Solvent Selection Strategy

The following decision tree guides the researcher in selecting the appropriate solvent based on the experimental goal (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2]

Protocol: Recrystallization for High Purity

Recrystallization is the gold standard for purifying this intermediate from reaction byproducts.[1][2]

Objective: Purify crude 4-(bromomethyl)-5-methyl-3-phenylisoxazole to >98% purity. Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Heptane (Binary system).[1][2]

Step-by-Step Methodology:

-

Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Dissolution: Add Ethanol (approx. 15-20 mL) and heat to boiling (approx. 78°C) on a water bath. Swirl constantly.

-

Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (approx. 30 mins).

-

Optimization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize recovery.

-

-

Isolation: Filter the crystals using a Buchner funnel with vacuum suction.

-

Washing: Wash the filter cake with 10 mL of ice-cold ethanol . This removes surface impurities without redissolving the product.[1][2]

-

Drying: Dry the crystals in a vacuum desiccator over CaCl₂ or P₂O₅ for 4 hours.

Protocol: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for specific formulation needs.[1][2]

-

Saturation: Add excess solid (approx. 200 mg) to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Vortex for 10 minutes, then sonicate for 15 minutes at ambient temperature (25°C). Allow to stand for 1 hour to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

Handling & Safety (E-E-A-T)

Warning: As an alkyl bromide, this compound is a potent lachrymator and skin irritant.[1][2] It acts as an alkylating agent and can cause severe damage to mucous membranes.[1][2]

-

Engineering Controls: All solubility experiments must be conducted inside a functioning fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]

-

Waste Disposal: Solutions containing this compound must be disposed of in the Halogenated Organic Waste stream.[1][2] Do not pour down the drain.

-

Stability Alert: Avoid storing solutions in alcohols (Methanol/Ethanol) for extended periods (>24 hours) at room temperature, as slow solvolysis (ether formation) may occur, degrading the purity of the reagent.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2] 4-(Bromomethyl)-5-methyl-3-phenylisoxazole Product Sheet. Retrieved from (Verified CAS 180597-83-5).[1][2]

-

Thermo Scientific Chemicals. (n.d.).[1][2] 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, 97%.[1][2][3][4][5] Fisher Scientific.[1][2] Retrieved from .[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2776147, 4-(Bromomethyl)-5-methyl-3-phenylisoxazole. Retrieved from .[1][2]

-

Chandra, N., et al. (2013).[1][2] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][2] Acta Crystallographica Section E. (Contextual reference for isoxazole precursor solubility and crystallography).

Sources

- 1. 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labware-shop.com [labware-shop.com]

- 4. 4-(Bromomethyl)-5-methyl-, Maybridge, 3213624 - 나비엠알오 [navimro.com]

- 5. Organoheterocyclic compounds | Fisher Scientific [fishersci.ca]

Navigating the Synthesis and Application of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, isoxazole derivatives have emerged as a privileged scaffold, present in numerous FDA-approved drugs. This guide provides an in-depth technical overview of 4-(bromomethyl)-5-methyl-3-phenylisoxazole, a versatile building block whose commercial availability and reactive nature make it a valuable asset in medicinal chemistry and synthetic organic chemistry. This document will delve into its physicochemical properties, a detailed synthesis protocol, its applications in research and development, commercial sourcing, and essential safety and handling procedures.

Physicochemical Properties and Identification

4-(Bromomethyl)-5-methyl-3-phenylisoxazole is a solid, crystalline compound that is white to yellowish in appearance.[1] It is characterized by the presence of a phenyl group at the 3-position, a methyl group at the 5-position, and a reactive bromomethyl group at the 4-position of the isoxazole ring.

It is crucial for researchers to be aware of the two CAS numbers that have been associated with this compound: 180597-83-5 and 113841-59-1 . While both refer to the same chemical structure, 180597-83-5 appears more frequently in safety data sheets and supplier catalogs.[2][3]

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrNO | [2][4] |

| Molecular Weight | 252.11 g/mol | [4][5] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | ~136-140 °C | [1] |

| CAS Number | 180597-83-5, 113841-59-1 | [2][3] |

| Canonical SMILES | Cc1onc(-c2ccccc2)c1CBr | [4] |

| InChI Key | UICMWXWMCOJBIQ-UHFFFAOYSA-N |

Note: The provided melting point is from a single source and should be considered as an approximate value.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4-(bromomethyl)-5-methyl-3-phenylisoxazole can be effectively achieved through the radical bromination of its precursor, 4,5-dimethyl-3-phenylisoxazole. This reaction, analogous to the well-established Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The underlying principle of this experimental choice lies in the selective free-radical halogenation of the allylic or benzylic C-H bond. In this case, the methyl group at the 4-position of the isoxazole ring is structurally analogous to a benzylic position, making it susceptible to radical abstraction and subsequent bromination. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is crucial to facilitate the radical chain reaction and minimize competing ionic side reactions.

Below is a detailed, self-validating protocol for the synthesis:

Experimental Protocol: Synthesis of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

-

Materials:

-

4,5-dimethyl-3-phenylisoxazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), freshly recrystallized

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 4,5-dimethyl-3-phenylisoxazole in anhydrous CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄). The reaction is initiated by the thermal decomposition of AIBN, generating radicals that propagate the bromination.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution (to quench any remaining acidic byproducts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(bromomethyl)-5-methyl-3-phenylisoxazole.

-

The following diagram illustrates the logical workflow of the synthesis and purification process:

Caption: Synthetic workflow for 4-(bromomethyl)-5-methyl-3-phenylisoxazole.

Applications in Research and Drug Development

The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a bromomethyl group at the 4-position of the 3-phenyl-5-methylisoxazole core provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

The primary utility of 4-(bromomethyl)-5-methyl-3-phenylisoxazole lies in its susceptibility to nucleophilic substitution reactions. The carbon-bromine bond is readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures.

While specific biological activity for 4-(bromomethyl)-5-methyl-3-phenylisoxazole itself is not extensively reported, its role as a precursor to bioactive molecules is significant. For instance, derivatives of similar bromomethyl-substituted isoxazoles have been investigated for their potential as:

-

Anticancer Agents: The isoxazole scaffold has been incorporated into molecules designed to target various cancer-related pathways. For example, phenylisoxazole derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[4]

-

Antimicrobial Agents: The versatility of the isoxazole ring system has been exploited in the development of novel antibacterial and antifungal compounds.[3] The ability to readily modify the bromomethyl group allows for the synthesis of a wide range of derivatives to probe structure-activity relationships. For instance, the synthesis of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones from 5-(bromomethyl)-3-phenylisoxazoles has been explored for developing potential antimicrobial agents.[2]

-

Anti-inflammatory Agents: Isoxazole-containing compounds have also shown promise as anti-inflammatory agents.

The following diagram illustrates the role of 4-(bromomethyl)-5-methyl-3-phenylisoxazole as a key intermediate in the synthesis of diverse bioactive compounds:

Sources

Technical Guide: Safety and Handling of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Part 1: Executive Summary & Chemical Identity

4-(Bromomethyl)-5-methyl-3-phenylisoxazole (CAS: 180597-83-5) is a highly reactive heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Structurally, it functions as a benzylic bromide analog . The bromine atom on the methyl group is activated by the adjacent isoxazole ring, making it a potent electrophile and alkylating agent.

Critical Hazard Warning: Treat this compound with the same high-level precautions used for benzyl bromide or

Physicochemical Profile[1][2][3][4]

| Property | Value |

| CAS Number | 180597-83-5 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts slowly with water/alcohols. |

| Reactivity | Electrophilic alkylating agent; moisture sensitive. |

Part 2: Hazard Assessment & Toxicology (The "Why")

To handle this compound safely, one must understand the underlying chemical mechanism of its toxicity.

Mechanism of Action: SN2 Alkylation

The carbon-bromine bond in the 4-(bromomethyl) position is electronically destabilized by the isoxazole ring system. This makes the methylene carbon highly susceptible to nucleophilic attack (

-

Biological Impact: Upon contact with skin or mucous membranes, the compound alkylates amine and thiol groups in proteins. This reaction releases hydrobromic acid (HBr) locally, causing a "double-hit" of chemical alkylation damage and acid burns.

-

Lachrymatory Effect: Like many benzylic halides, it likely interacts with TRPA1 ion channels in the eyes and respiratory tract, triggering intense tearing and pain even at low vapor concentrations.

GHS Hazard Classification[2]

-

Skin Corrosion/Irritation: Category 1C (Causes severe burns and eye damage).[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Part 3: Engineering Controls & PPE Hierarchy

Effective safety relies on a hierarchy of controls, not just PPE.

Engineering Controls

-

Primary Containment: All handling (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood .

-

Airflow: Ensure face velocity is 80–100 fpm.

-

Static Control: Use an ionizing fan or anti-static gun during weighing, as static discharge can disperse the fine powder, creating an inhalation hazard.

Personal Protective Equipment (PPE)[7][8]

-

Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive solids that can become airborne).

-

Hands: Double gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Benzylic bromides can permeate thin nitrile. Change outer gloves immediately upon splash.

-

-

Body: Lab coat (buttoned) + chemical-resistant apron if handling >5g.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent airborne dispersion and surface contamination.

-

Preparation: Place a disposable balance mat or "diaper" inside the fume hood.

-

Anti-Static Measure: If the solid is fluffy/static-prone, use an anti-static gun on the vial before opening.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

-

Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to hydrolysis/corrosion products.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Minimize moisture hydrolysis and HBr formation.

-

Glassware: Oven-dried glassware is required.

-

Solvent: Use anhydrous solvents (DCM or THF). The presence of water generates HBr gas.

-

Addition: Add the solid to the solvent, not vice-versa, to control dissolution exotherms.

-

Venting: Connect the reaction vessel to a scrubber (aqueous NaOH) if the reaction is heated or generated significant acid fumes.

Protocol C: Decontamination & Quenching (Self-Validating)

Objective: Chemically destroy the alkylating "warhead" before disposal.

The Thiosulfate Method:

Sodium thiosulfate (

Step-by-Step Quench:

-

Prepare Solution: Create a 10% w/v aqueous Sodium Thiosulfate solution.

-

Application:

-

For Glassware: Rinse contaminated glassware with the thiosulfate solution. Let sit for 15 minutes.

-

For Spills: Cover the solid spill with a paper towel, then soak the towel with thiosulfate solution.

-

-

Validation (The "Check"):

-

Add a few drops of 4-(p-nitrobenzyl)pyridine (NBP) test solution (if available) to a swab of the surface. A blue/purple color indicates active alkylating agent remains.

-

Alternative: If NBP is unavailable, ensure the thiosulfate soak time exceeds 30 minutes.

-

-

Disposal: The resulting mixture (Bunte salt) is generally less toxic but should still be disposed of as hazardous chemical waste (halogenated).

Part 5: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | DO NOT WAIT. Rinse immediately with water for 15 minutes.[3][4] Force eyelids open. Seek emergency medical attention (Ophthalmologist). |

| Skin Contact | Drench & Soap. Wash with copious soap and water for 15 minutes. Do not use alcohol (increases skin permeability). Treat as a chemical burn. |

| Inhalation | Evacuate to fresh air.[5][1][2][3][4][6][7] If breathing is difficult, oxygen should be administered by trained personnel. |

| Spill (<1g) | Isolate area. Wear full PPE.[5][1][2][8][4][6][9] Cover with thiosulfate-soaked pads. Scoop up as sludge. |

Part 6: Visualization of Safety Logic

Diagram 1: Hierarchy of Handling & Quenching Logic

This diagram illustrates the decision flow for handling and the chemical logic behind the decontamination step.

Caption: Operational workflow transforming the active alkylating hazard into a stable Bunte salt via thiosulfate quenching.

References

- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for Alkyl Halide handling).

-

Lachrymators and Alkylating Agents SOP. (2023). University of California, Santa Barbara (UCSB) Laboratory Safety Manual. Retrieved from [Link]

Sources

The Isoxazole Ring: Stability, Reactivity, and Metabolic Fate

A Technical Guide for Drug Discovery & Synthetic Chemistry

Executive Summary

The isoxazole ring is a five-membered heteroaromatic system characterized by the presence of adjacent oxygen and nitrogen atoms (1,2-azole).[1] While it exhibits aromatic character (6

-

Robust Scaffold: Under neutral and acidic conditions, it serves as a stable bioisostere for amide or ester bonds.

-

Latent Reactive Center: The weak N–O bond (

) renders the ring susceptible to reductive cleavage and base-mediated scission.

This guide details the stability profile of the isoxazole ring, providing mechanistic insights, experimental protocols for stability assessment, and data on its metabolic fate.

Electronic Structure & Reactivity Profile

The isoxazole ring's reactivity is dictated by the electronegativity difference between Oxygen (3.5) and Nitrogen (3.0), which polarizes the ring.

-

Aromaticity: Moderate. Less aromatic than furan or thiophene, leading to lower resonance stabilization energy.

-

The Weak Link (N–O Bond): This bond is the primary site of failure under reductive and photochemical conditions.

-

Regioselectivity:

-

C4 Position: Highly nucleophilic. The preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration).[2]

-

C3 Position: If unsubstituted (

), this proton is acidic ( -

C5 Position: Susceptible to nucleophilic attack only if the ring is activated by strong electron-withdrawing groups (e.g., nitro).

-

Visualization: The Isoxazole Reactivity Landscape

Caption: Figure 1.[2][3][4][5][6][7][8][9] Determining factors of isoxazole stability. Note the divergence between acid stability and base/reductive lability.

Stability Under Different Conditions

Acidic Conditions

Status: High Stability

The isoxazole ring is generally inert to mineral acids (HCl,

-

Mechanism: Protonation occurs at the nitrogen atom. The resulting isoxazolium ion retains aromatic character, resisting hydrolysis.[10]

-

Utility: This stability allows isoxazoles to survive acidic deprotection steps (e.g., Boc removal) during organic synthesis.

-

Exception: Very harsh acidic conditions combined with high heat can lead to ring rearrangement, but this is rare in physiological contexts.

Basic Conditions

Status: Conditional Instability (Critical for Drug Design) The stability in base depends entirely on the substituent at the C3 position .

Case A: 3-Unsubstituted Isoxazoles (

)

These are highly unstable in base (pH > 8).

-

Mechanism: Base removes the C3 proton.[2][5] The resulting carbanion undergoes a concerted rearrangement to cleave the N–O bond, forming a

-keto nitrile (or enol). -

Drug Example: Leflunomide .[2][4][10] This is a prodrug. In vivo, the basic environment (or specific enzymes) opens the isoxazole ring to form the active metabolite, Teriflunomide (A771726).

Case B: 3-Substituted Isoxazoles (

)

These are generally stable to aqueous base. Without the acidic C3 proton, the ring scission pathway is blocked. However, strong nucleophiles can still attack C5 if electron-withdrawing groups are present.

Visualization: The Leflunomide Ring Scission Pathway[5]

Caption: Figure 2.[7] Mechanism of base-catalyzed ring opening in 3-unsubstituted isoxazoles (e.g., Leflunomide).[5]

Reductive Conditions (Metabolic & Synthetic)

Status: Low Stability (N-O Bond Cleavage) The N–O bond is the weakest point of the ring.

-

Synthetic Reagents:

, Raney Nickel, -

Metabolic Fate: In vivo, reductive enzymes (reductases) and gut microbiota can cleave the isoxazole ring.[11] This is a common clearance pathway for isoxazole-containing drugs (e.g., Razaxaban ).

-

Product: The ring opens to reveal a "masked" 1,3-dicarbonyl equivalent (often an imino-ketone which hydrolyzes to a 1,3-diketone).[2]

Thermal & Photochemical Stability

-

Thermal: High thermal stability (often > 200°C).

-